molecular formula C6H12Cl2S2 B1618809 Sesquimustard CAS No. 3563-36-8

Sesquimustard

Cat. No.: B1618809
CAS No.: 3563-36-8
M. Wt: 219.2 g/mol
InChI Key: AMGNHZVUZWILSB-UHFFFAOYSA-N
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Description

Sesquimustard (Q; 1,2-bis(2-chloroethylthio)ethane; CAS 3563-36-8) is a sulfur-based blistering agent classified as a chemical warfare agent (CWA). It is structurally characterized by two α-chloroethyl thioether groups (ClCH2CH2S−) connected via an ethylene bridge (−CH2CH2−), giving it the molecular formula C6H12Cl2S2 and a molecular weight of 219.195 g/mol . First synthesized in 1921, Q gained prominence during World War II as part of tactical mixtures (e.g., HQ, a blend with sulfur mustard (HD)) due to its superior vesicant potency—five times greater than HD .

Q exerts toxicity through alkylation of nucleophilic biomolecules (e.g., DNA, proteins, glutathione (GSH)), forming stable adducts that disrupt cellular function. Recent studies have identified specific biomarkers of Q exposure, including bis-glutathionyl ethyl-thioethylthioethyl (GSH-ETETE-GSH) and bis-cysteinyl ethylthioethylthioethyl (Cys-ETETE-Cys) conjugates, which are critical for forensic verification .

Scientific Research Applications

Chemical Warfare and Toxicology

1. Vesicant Properties
Sesquimustard is recognized for its extreme potency as a vesicant, being reported to be five times more blistering than sulfur mustard (SM) . This property has made it a focus of research regarding chemical warfare agents. Its historical use during conflicts has prompted investigations into its long-term effects on human health and the environment.

2. Biomarker Identification
Recent studies have aimed to identify biomarkers for exposure to this compound. One notable study utilized mass spectrometry to identify glutathione (GSH) and cysteine (Cys) conjugates formed when cells are exposed to this compound . The identification of these biomarkers is crucial for assessing exposure levels in military personnel and civilians affected by chemical warfare.

Biomarkers Identified Methodology Significance
GSH ConjugatesMass SpectrometryEvaluates exposure to this compound
Cys AdductsProteolysis & MSIndicates interaction with serum proteins

Case Studies

1. Historical Context
The use of this compound in military operations has been documented in various case studies, particularly during World War II. Its inclusion in chemical weapon arsenals has led to extensive research on its effects and mechanisms of action . For instance, the Soviet Union and Iraq's use of chemical agents has been analyzed to understand the implications of this compound in modern warfare .

2. In Vitro Studies
Recent in vitro studies have demonstrated the formation of adducts between this compound and human serum albumin (HSA). These studies revealed that Cys 34 residue of HSA can form stable adducts with this compound, providing a basis for developing detection methods for exposure verification . Such findings are critical for developing medical countermeasures and improving safety protocols.

Therapeutic Applications

While this compound is primarily known for its harmful effects, there is ongoing research into its potential therapeutic applications. Investigations into the mechanisms by which this compound interacts with cellular components may lead to novel treatments for diseases characterized by uncontrolled cell proliferation or inflammation.

Chemical Reactions Analysis

Alkylation of Biomolecules

Sesquimustard primarily acts as a bifunctional alkylating agent, targeting nucleophilic residues in proteins and peptides. Its reaction with the Cys<sup>34</sup> residue of human serum albumin (HSA) forms stable adducts, serving as exposure biomarkers. Two peptide adducts have been identified:

  • HETETE-CP : A dipeptide (Cys-Pro) modified at cysteine by Q-derived hydroxyethylthioethylthioethyl (HETETE).

  • HETETE-CPF : A tripeptide (Cys-Pro-Phe) bearing the same HETETE moiety .

These adducts are detectable via μLC-ESI MS/MS SRM, fulfilling verification standards set by the Organisation for the Prohibition of Chemical Weapons (OPCW) .

Key Data:

ParameterValue (Q)Value (SM)
Relative reactivity1.33× SMBaseline
Adduct yield (100 μM)79% HETETE-CP59% HETE-CP

Glutathione Conjugation

Q undergoes metabolic conjugation with glutathione (GSH), forming mono- and bis-GSH adducts. This detoxification pathway parallels sulfur mustard (SM) but involves unique intermediates due to Q’s extended alkyl chain . In HaCat cells, dose-dependent formation of these conjugates was confirmed via mass spectrometry .

Hydrolysis and Reactive Intermediates

In aqueous environments, Q forms two reactive intermediates:

  • Three-membered episulfonium ions (primary pathway).

  • Six-membered sulfonium ions (minor pathway, <5% contribution) .

Deuterated Q studies confirmed episulfonium ions as the dominant species reacting with HSA’s Cys<sup>34</sup>. Six-membered ions are sterically hindered by HSA’s protein environment .

Hydrolysis Products:

  • Primary : 1,2-bis(2-hydroxyethylthio)ethane (diol).

  • Minor : Chlorohydrin derivatives .

Comparative Reactivity with Sulfur Mustard

Q exhibits 1.33× higher reactivity than SM in alkylating Cys<sup>34</sup>, attributed to:

  • Enhanced affinity for HSA’s hydrophobic binding pocket.

  • Favorable orientation of episulfonium ions near Cys<sup>34</sup> .

  • Reduced side reactions compared to SM .

Mechanistic Insights from Deuterium Labeling

Using 1,2-bis(2-chloroethylthio)-d<sub>4</sub>-ethane (Q-d<sub>4</sub>), researchers ruled out significant contributions from six-membered sulfonium ions. Fragmentation analysis showed:

  • Product A : Deuterated ethylene retained between sulfur atoms (109 m/z).

  • Product B : Deuterated ethylene adjacent to Cys<sup>34</sup> (105 m/z; <5% abundance) .

This confirms episulfonium ions as the primary electrophilic species .

Implications for Detection and Decontamination

  • Detection : HETETE-CP and HETETE-CPF serve as reliable biomarkers, even in SM-Q mixtures .

  • Decontamination : Q’s solid state complicates neutralization, but catalytic systems effective for SM (e.g., sodium ethoxide with DETA) may apply .

Q & A

Basic Research Questions

Q. What is the molecular structure of sesquimustard, and how does its structural configuration influence its alkylation mechanisms compared to sulfur mustard (HD)?

  • Methodological Answer: this compound (1,2-bis(2-chloroethylthio)ethane) contains two sulfur atoms in its structure, distinguishing it from HD. The extended aliphatic chain enhances cross-linking potential with nucleophilic biomolecules like glutathione (GSH) and cysteine (Cys). Structural analysis via high-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID) reveals fragmentation patterns specific to Q, such as neutral losses of glycine (m/z 75.0320) and pyroglutamic acid (m/z 129.0426) in GSH conjugates . Comparative reactivity studies using in vitro models (e.g., HaCat cells) demonstrate Q’s vesicant potency, which is fivefold higher than HD due to increased sulfur-mediated alkylation efficiency .

Q. What synthesis pathways are documented for this compound, and how do byproducts inform batch analysis in forensic investigations?

  • Methodological Answer: Q is synthesized via thiodiglycol chlorination, often yielding mixtures with HD and other sulfur mustards. Byproducts such as bis(2-chloroethyl) sulfide (H) and tris(2-chloroethylthio)ethane (T) can serve as chemical fingerprints for batch tracing. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is used to identify these impurities, leveraging retention times and spectral matches against NIST reference libraries. For example, Q elutes later than H in non-polar GC columns due to its higher molecular weight, enabling differentiation .

Advanced Research Questions

Q. How can researchers optimize LC-HRMS parameters to identify this compound-GSH conjugates in biological matrices?

  • Methodological Answer: Key parameters include:

  • Collision Energy : 20–35 eV for CID to fragment GSH conjugates while preserving structural information.
  • Neutral Loss Monitoring : Track m/z 307.0838 (GSH loss) and m/z 177.0328 (cysteine-glycine fragments) for conjugate identification .
  • Mass Accuracy : Use HRMS (e.g., Orbitrap) with <5 ppm mass error to confirm elemental composition (Table 2 in provides error margins for Q-GSH adducts).
  • Ionization Mode : Electrospray ionization (ESI) in positive mode enhances sensitivity for thioether-linked conjugates.

Q. What are the key challenges in reconciling GC-MS and LC-HRMS data when analyzing this compound degradation products?

  • Methodological Answer: GC-MS excels in volatile, non-polar compounds (e.g., parent Q) but struggles with polar degradation products like hydrolyzed thiodiglycol. LC-HRMS complements this by detecting polar conjugates (e.g., Q-GSH) but requires derivatization for low-molecular-weight metabolites. Contradictions arise when:

  • Degradation Pathways : Q hydrolyzes to non-volatile products undetectable by GC-MS, necessitating LC-MS/MS for validation.
  • Sensitivity Thresholds : LC-HRMS detects trace conjugates (ng/mL) missed by GC-MS, complicating environmental exposure assessments .

Q. How should researchers design dose-response studies to account for this compound’s vesicant potency variability across in vitro and in vivo models?

  • Methodological Answer:

  • In Vitro Models : Use HaCat keratinocytes exposed to 0.1–10 µM Q for 24–72 hours. Measure GSH depletion and caspase-3 activation via fluorometric assays. Include controls with N-acetylcysteine (NAC) to validate thiol-mediated toxicity .
  • In Vivo Models : Apply Q (0.1–1 mg/kg) topically to SKH-1 mice. Monitor lesion progression histologically and quantify serum biomarkers (e.g., Q-Cys adducts) via LC-HRMS. Adjust dosing based on interspecies metabolic differences .

Q. What computational approaches are recommended to predict this compound’s interaction with biomolecules, and how do they align with experimental data?

  • Methodological Answer:

  • Molecular Dynamics (MD) : Simulate Q’s binding to GSH reductase using AMBER or GROMACS. Parameters include sulfur-sulfur bond flexibility and solvation effects in aqueous environments.
  • Docking Studies : Use AutoDock Vina to predict binding affinities between Q and cysteine-rich proteins (e.g., albumin). Validate predictions with experimental alkylation rates measured via LC-HRMS .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Common Name Formula Molecular Weight Key Structural Features
Sesquimustard Q C6H12Cl2S2 219.195 Two α-chloroethyl thioethers, ethylene bridge
Sulfur Mustard HD C4H8Cl2S 159.08 Single sulfur atom, two β-chloroethyl groups
O-Mustard T C8H16Cl2OS2 263.25 Ether linkage, two thioether groups
Nitrogen Mustard HN-1/HN-3 C5H11Cl2N 156.06 Nitrogen center, two β-chloroethyl groups

Key Observations :

  • Q’s dual thioether groups enhance its alkylation capacity compared to HD, which has a single sulfur atom .
  • O-Mustard (T) contains an ether linkage, reducing its reactivity but lowering its freezing point for use in cold climates .

Toxicity and Vesicant Potency

Compound LCLo (Inhalation, Human) Vesicant Potency (Relative to HD) Primary Biomarkers
This compound 300 mg/m³ GSH-ETETE-GSH, Cys-ETETE-Cys
Sulfur Mustard ~100 mg·min/m³ 1× (Baseline) HETE-Val (hydroxyethylthioethyl-valine)
O-Mustard Data limited ~1–2× Similar to HD but less characterized
Nitrogen Mustard Varies by subtype ~0.5–1× DNA crosslinks (e.g., N7-guanine adducts)

Mechanistic Insights :

  • Q’s higher vesicancy correlates with its ability to form sulfonium ions, which alkylate cysteine residues in proteins (e.g., human serum albumin) and DNA more aggressively than HD .
  • Nitrogen mustards primarily target DNA via ammonium ion intermediates, causing crosslinking but with lower dermal toxicity compared to sulfur analogs .

Biomarkers and Detection Methods

This compound :

  • GSH Conjugates : GSH-ETETE-GSH and HETETE-GSH form rapidly in HaCat cells, declining within 1 hour post-exposure, while Cys conjugates (Cys-ETETE-Cys) increase up to 6 hours .
  • Albumin Adducts : Alkylation at Cys34 produces HETETE-CP and HETETE-CPF dipeptides, detectable via LC-HRMS with ≤2 ppm mass error .

Sulfur Mustard (HD) :

  • Urinary Metabolites : Thiodiglycol (TDG) and TDG sulfoxide .
  • Protein Adducts : HETE-His in hemoglobin .

Analytical Techniques :

  • LC-HRMS : Effective for identifying Q-specific conjugates (e.g., m/z 275.1117 for glu-ala-glc neutral loss) .
  • GC-MS : Used for detecting hydrolysis products (e.g., 1,4-dithiane in Q degradation) .
  • SDME/SPME : Solvent-drop microextraction (SDME) outperforms solid-phase microextraction (SPME) for polar Q analogs in water .

Environmental and Tactical Considerations

  • Mixtures : Q is often blended with HD (e.g., HQ) to enhance volatility and battlefield efficacy .
  • Degradation : Hydrolysis of Q yields 1,4-dithiane and chloroethyl vinyl sulfide, similar to HD but with distinct kinetics .
  • Persistence : Q’s higher molecular weight may reduce volatility compared to HD, increasing soil and water contamination risks .

Properties

IUPAC Name

1,2-bis(2-chloroethylsulfanyl)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C6H12Cl2S2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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InChI Key

AMGNHZVUZWILSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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Canonical SMILES

C(CSCCCl)SCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
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Molecular Formula

C6H12Cl2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name SESQUIMUSTARD
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DSSTOX Substance ID

DTXSID7074793
Record name Sesquimustard
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Molecular Weight

219.2 g/mol
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Physical Description

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information.
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Boiling Point

Decomposes
Details Ellison DH; Handbook of Chemical and Biological Warfare Agents, Boca Raton, FL: CRC Press, p. 138 (2000)
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Solubility

Although sulfur mustards have limited solubility in water at neutral pH, the small quantity that dissolves is reactive. /Sulfur mustards/, The sulfur mustards do not dissolve much in water, but dissolve easily in oils, fats, and other solvents. /Sulfur mustards/
Details ATSDR; Blister Agents: Sulfur Mustard Agent H/HD, Sulfur Mustard Agent HT (2011). Washington, DC: Agency for Toxic Substances and Disease Registry. Available from, as of Oct 27, 2017: https://www.atsdr.cdc.gov/substances/toxsubstance.asp?toxid=191
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Density

1.27 at 25 °C
Details Ellison DH; Handbook of Chemical and Biological Warfare Agents, Boca Raton, FL: CRC Press, p. 138 (2000)
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Vapor Pressure

3.5X10-6 mm Hg at 25 °C
Details Ellison DH; Handbook of Chemical and Biological Warfare Agents, Boca Raton, FL: CRC Press, p. 138 (2000)
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Color/Form

Solid

CAS No.

3563-36-8
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Melting Point

56 °C
Details Evans TJ; Chemical Warfare. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 14Mar 2003
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(2-Aminoethyl)piperidine-3-carboxamide
1-(2-Aminoethyl)piperidine-3-carboxamide
1-(2-Aminoethyl)piperidine-3-carboxamide
Sesquimustard
1-(2-Aminoethyl)piperidine-3-carboxamide
Sesquimustard
1-(2-Aminoethyl)piperidine-3-carboxamide
1-(2-Aminoethyl)piperidine-3-carboxamide
1-(2-Aminoethyl)piperidine-3-carboxamide
Sesquimustard
1-(2-Aminoethyl)piperidine-3-carboxamide
Sesquimustard
1-(2-Aminoethyl)piperidine-3-carboxamide
1-(2-Aminoethyl)piperidine-3-carboxamide
Sesquimustard
1-(2-Aminoethyl)piperidine-3-carboxamide
1-(2-Aminoethyl)piperidine-3-carboxamide
Sesquimustard

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